molecular formula C12H15N3 B11898509 2-(tert-Butyl)quinoxalin-6-amine

2-(tert-Butyl)quinoxalin-6-amine

Cat. No.: B11898509
M. Wt: 201.27 g/mol
InChI Key: BBWWDOITGGTVPR-UHFFFAOYSA-N
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Description

2-(tert-Butyl)quinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties. This compound features a quinoxaline core substituted with a tert-butyl group at the 2-position and an amine group at the 6-position. Quinoxalines are significant in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of o-phenylenediamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and continuous-flow processes are used to enhance efficiency and yield . These methods allow for the rapid and scalable production of quinoxaline derivatives, including 2-(tert-Butyl)quinoxalin-6-amine.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)quinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(tert-Butyl)quinoxalin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)quinoxalin-6-amine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes and proteins essential for the survival and replication of microorganisms and cancer cells. For example, it may inhibit DNA gyrase in bacteria or topoisomerase in cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific biological context and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)quinoxalin-6-amine is unique due to the presence of the tert-butyl group, which can influence its lipophilicity and biological activity. This structural modification can enhance its ability to penetrate cell membranes and interact with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-tert-butylquinoxalin-6-amine

InChI

InChI=1S/C12H15N3/c1-12(2,3)11-7-14-10-6-8(13)4-5-9(10)15-11/h4-7H,13H2,1-3H3

InChI Key

BBWWDOITGGTVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C2C=C(C=CC2=N1)N

Origin of Product

United States

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